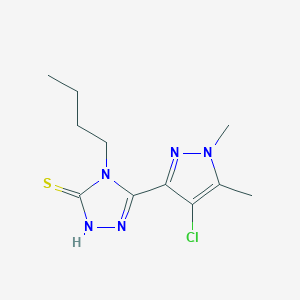![molecular formula C11H11Br2N3OS B280010 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also inhibit the growth of pathogenic bacteria and fungi by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Biochemical and Physiological Effects
Studies have shown that 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide exhibits low toxicity towards normal cells and tissues, indicating its potential as a safe and effective anticancer agent. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments include its potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.
Direcciones Futuras
For the research on 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide include:
1. Further studies to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Investigation of the potential synergistic effects of the compound with other anticancer agents.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
In conclusion, 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has shown promising results in scientific research for its potential applications in the pharmaceutical industry. The compound exhibits potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction between 4,5-dibromo-2-thiophenecarboxylic acid and N-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white solid that can be purified using column chromatography.
Aplicaciones Científicas De Investigación
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been studied for its potential applications in the pharmaceutical industry. Studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.
Propiedades
Fórmula molecular |
C11H11Br2N3OS |
|---|---|
Peso molecular |
393.1 g/mol |
Nombre IUPAC |
4,5-dibromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-16(2)15-6)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
Clave InChI |
VQBHKDSWGNDGFN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
SMILES canónico |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
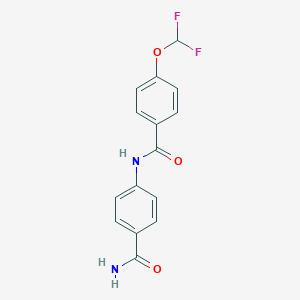
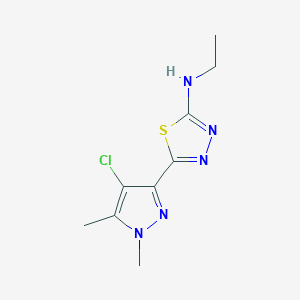
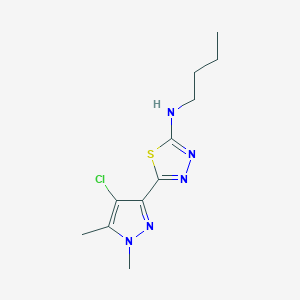
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
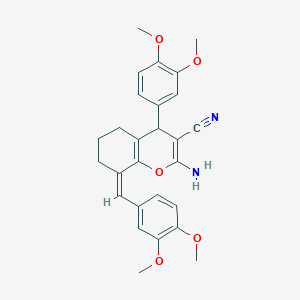
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

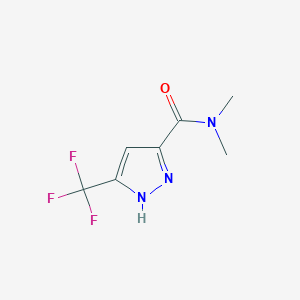
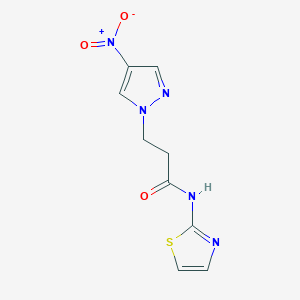
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
